8-[(2-chloro-6-fluorophenyl)methyl]-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
8-[(2-Chloro-6-fluorophenyl)methyl]-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound characterized by a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. This structure features a chlorine atom at the 4-position of the phenyl ring and a 2-chloro-6-fluorophenylmethyl group at the 8-position (). Its molecular formula is C₂₀H₁₈ClF₂N₃O, with a molecular weight of 389.83 g/mol. The compound’s synthesis often employs microwave-enhanced solid-phase methodologies, which reduce reaction times and improve yields for spirocyclic derivatives ().
Spirocyclic compounds like this are classified as "privileged structures" in drug discovery due to their ability to interact with diverse biological targets, particularly G-protein-coupled receptors (GPCRs) (). The presence of halogen atoms (Cl, F) enhances lipophilicity and binding affinity, making it a candidate for therapeutic applications.
Properties
IUPAC Name |
8-[(2-chloro-6-fluorophenyl)methyl]-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2FN3O/c21-14-6-4-13(5-7-14)18-19(27)25-20(24-18)8-10-26(11-9-20)12-15-16(22)2-1-3-17(15)23/h1-7H,8-12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPLMVAFHSSDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Cl)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Its structure allows for interaction with specific biological targets involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of triazaspiro compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the inhibition of key enzymes responsible for DNA replication and repair.
Case Study: Cytotoxicity Assessment
Antimicrobial Properties
Another promising application is its antimicrobial activity . Research indicates that the compound shows effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential use in developing new antibiotics or antimicrobial agents.
Case Study: Antimicrobial Efficacy
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 20 |
Neuropharmacology
The compound's ability to cross the blood-brain barrier opens avenues for its application in treating neurological disorders. Preliminary studies suggest that it may possess neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.
Case Study: Neuroprotective Effects
In vitro studies have shown that the compound can reduce oxidative stress in neuronal cells, promoting cell survival under toxic conditions.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. It appears to modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.
Case Study: Inflammatory Response Modulation
Polymer Chemistry
Beyond biological applications, this compound can be utilized in polymer synthesis . Its unique structure allows it to act as a building block for creating novel polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Standard Polymer | 150 | 30 |
| Modified with Compound | 200 | 50 |
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Key Findings from Comparative Studies
Halogenated benzyl groups (e.g., 2-Cl-6-F in vs. 3-Cl-4-F in ) influence steric hindrance and π-π stacking interactions.
Spirocyclic Core Modifications :
- Replacement of the 1,4,8-triaza system with 1,4-dioxa-8-aza () reduces nitrogen content, altering hydrogen-bonding capacity and solubility.
- Sulfonyl groups () improve aqueous solubility but may reduce blood-brain barrier penetration compared to halogenated analogs.
Synthetic Methodologies :
- Microwave-assisted synthesis () is critical for spirocycle formation, achieving yields >90% in hours versus days for conventional methods.
Therapeutic Applications :
- Benzisoxazole-containing derivatives () show specificity for CNS targets, while halogenated phenyl analogs () are explored for peripheral GPCR modulation.
Preparation Methods
Core Spirocyclic Intermediate
The 1,4,8-triazaspiro[4.5]dec-3-en-2-one core is typically assembled via a Mannich-type cyclization or condensation reaction . For example:
-
Intermediate A : 3-Amino-1,4,8-triazaspiro[4.5]dec-2-one, synthesized by reacting cyclopentanone with hydrazine derivatives under acidic conditions.
-
Intermediate B : 8-Allyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one, generated via palladium-catalyzed coupling to introduce substituents prior to spirocyclization.
Aromatic Substrates
-
2-Chloro-6-fluorobenzyl chloride : Used for alkylation at position 8.
-
4-Chlorophenyl isocyanate : Introduces the 4-chlorophenyl group via nucleophilic addition.
Stepwise Synthesis and Reaction Conditions
The synthesis proceeds through four critical stages, as inferred from analogous triazaspiro compounds:
Formation of the Spirocyclic Core
A one-pot cyclocondensation strategy is employed:
Introduction of the 4-Chlorophenyl Group
Intermediate A undergoes nucleophilic acyl substitution :
Alkylation with 2-Chloro-6-fluorobenzyl Chloride
The spirocyclic amine is alkylated at position 8:
Oxidation and Final Functionalization
The enamine moiety is oxidized to the target enone system:
-
Reagents : MnO₂ (5.0 eq) in dichloromethane.
-
Conditions : 6 hours at reflux, achieving >90% dehydrogenation.
Optimization Strategies and Catalytic Innovations
Recent advances focus on improving yield and reducing steps:
Microwave-Assisted Synthesis
Transition Metal Catalysis
-
Palladium-Mediated Coupling : Suzuki-Miyaura reactions introduce aryl groups at earlier stages, minimizing post-cyclization modifications.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Constructs the triazole ring in high regioselectivity (95% yield).
Characterization and Analytical Data
Critical spectroscopic data confirm successful synthesis:
Industrial-Scale Considerations
While laboratory yields reach 60–70%, scalability requires addressing:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis involving nucleophilic substitution and cyclization is commonly employed. For example, describes a similar spirocyclic compound synthesized via Boc protection, Swern oxidation, and coupling with sulfonyl chlorides under reflux conditions . Optimization can use Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. highlights flow chemistry for reproducibility, suggesting continuous-flow reactors to minimize side reactions .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer : X-ray crystallography (as in and ) is critical for resolving the spirocyclic core and substituent orientations . Pair this with -/-NMR to verify substituent integration (e.g., aromatic protons at δ 7.0–8.0 ppm for chlorophenyl groups) and IR for carbonyl (C=O) stretching bands near 1670 cm . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or radiometric methods are recommended. notes that spirocyclic analogs are often screened in Alzheimer’s or diabetes models via β-secretase or AMPK inhibition assays . Use IC values with triplicate measurements and positive controls (e.g., RGB-286147 in ) to validate results.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?
- Methodological Answer : Systematic substitution of the 2-chloro-6-fluorophenyl and 4-chlorophenyl moieties (e.g., replacing fluorine with trifluoromethyl or altering chloro positions) can reveal steric/electronic effects. synthesizes derivatives via sulfonylation/carbamate formation, followed by in vivo anticonvulsant testing . Use molecular docking to correlate substituent effects with binding affinity to target proteins.
Q. What strategies resolve contradictions in biological activity data across assay conditions?
- Methodological Answer : Discrepancies may arise from solvent interference (e.g., DMSO concentration) or cell permeability. suggests parallel assays in cell-free (enzyme) vs. cell-based systems to isolate confounding factors . Statistical tools like ANOVA or Bland-Altman plots (as in ’s optimization framework) can quantify variability .
Q. How can multi-step synthesis reproducibility be improved for scale-up?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of intermediates. emphasizes controlled copolymerization conditions (e.g., initiator concentration, reaction time) for spirocyclic analogs . advocates flow chemistry to standardize mixing and residence times, reducing batch-to-batch variability .
Q. What methodologies are recommended for in vivo pharmacokinetic studies?
- Methodological Answer : Use LC-MS/MS to track plasma concentration-time profiles in rodent models. ’s pharmacokinetic analysis of benzodiazepine analogs suggests measuring bioavailability (%F) and half-life (t) after oral/intravenous administration . Incorporate metabolite identification via MS fragmentation to assess metabolic stability.
Data Presentation Example
| Parameter | Typical Range | Key Evidence |
|---|---|---|
| Synthetic Yield | 45–65% (multi-step) | |
| Crystallographic Resolution | 0.78–1.10 Å | |
| IC (Enzyme X) | 0.2–5.0 µM | |
| Plasma Half-Life (Rat) | 2.5–4.2 h |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
